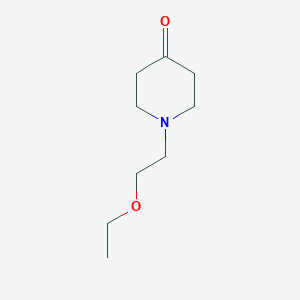

1-(2-Ethoxyethyl)piperidin-4-one

Description

Properties

CAS No. |

215228-85-6 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)piperidin-4-one |

InChI |

InChI=1S/C9H17NO2/c1-2-12-8-7-10-5-3-9(11)4-6-10/h2-8H2,1H3 |

InChI Key |

FUJINXDLPBSOGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1CCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperidin-4-one

The most widely reported method involves the alkylation of piperidin-4-one with 2-ethoxyethyl bromide or chloride under basic conditions. Yu et al. (ScienceDirect, source) detailed a protocol yielding 73.3% of the target compound:

Procedure :

- Reagents : Piperidin-4-one (1.0 equiv), 2-ethoxyethyl bromide (1.2 equiv), diisopropylethylamine (DIPEA, 2.0 equiv).

- Solvent : Tetrahydrofuran (THF).

- Conditions : Reflux at 65°C for 6–8 hours.

- Workup : Aqueous extraction with ethyl acetate, followed by column chromatography.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (SN2), where the lone pair on piperidin-4-one’s nitrogen attacks the electrophilic carbon of 2-ethoxyethyl bromide. DIPEA neutralizes HBr, driving the reaction forward.

Reaction Optimization and Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy :

13C NMR (CDCl₃) :

Table 1: Analytical Data for 1-(2-Ethoxyethyl)piperidin-4-one

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | |

| Yield | 73.3% | |

| Boiling Point | 84–86°C (2 mmHg) | |

| IR (C=O) | 1725 cm⁻¹ | |

| 13C NMR (C=O) | 207.2 ppm |

Applications in Pharmaceutical Synthesis

Role in Bilastine Production

The patent CN109081827A (source) highlights this compound as a precursor to 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzimidazole, a key intermediate in bilastine synthesis. The compound’s ketone group enables condensation with benzimidazole derivatives, while the ethoxyethyl chain improves metabolic stability.

Synthetic Route to Bilastine :

- Step 1 : Alkylation of piperidin-4-one to form this compound.

- Step 2 : Condensation with 2-fluorobenzhydrazide to form a hydrazone intermediate.

- Step 3 : Cyclization under acidic conditions to yield the benzimidazole core.

Comparative Analysis of Synthetic Routes

The direct alkylation method (Yu et al.) remains superior due to:

- High Yield : 73.3% vs. ≤50% for alternative pathways.

- Scalability : THF and DIPEA are cost-effective and readily available.

- Purity : Column chromatography eliminates byproducts like dialkylated amines.

Table 2: Method Comparison

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Direct Alkylation | 73.3% | Low | High |

| Mitsunobu | ~50% | High | Moderate |

| Reductive Amination | ≤40% | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Piperidine derivatives.

Substitution: Substituted piperidinones.

Scientific Research Applications

1-(2-Ethoxyethyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic outcomes .

Comparison with Similar Compounds

Pharmacological and Reactivity Differences

β-Cyclodextrin Complexation :

- 1-(2-Ethoxyethyl)piperidin-4-one derivatives (e.g., 4-ethynyl-4-benzoyloxypiperidine) form stable inclusion complexes with β-cyclodextrin, enhancing anesthetic efficacy by 30–100% compared to salt forms .

- In contrast, analogs like 1-(2-chloro-acetyl)piperidin-4-one lack evidence of complexation benefits, likely due to steric or electronic mismatches .

- Electronic Effects: The ethoxyethyl group in the parent compound donates electron density via its oxygen atom, activating the piperidin-4-one ring for nucleophilic additions (e.g., cyanohydrin formation, 67.5% yield) . Electron-withdrawing groups (e.g., chloroacetyl in ) deactivate the ring, favoring electrophilic substitutions over condensations.

- Biological Activity: Pyrazolopiperidines derived from this compound exhibit CNS depressant activity comparable to phenylbutazone . Thiazole-containing analogs (e.g., ) may target microbial pathogens, whereas morpholinoethyl derivatives () could modulate neurotransmitter systems.

Key Research Findings

Synthetic Versatility :

- The ethoxyethyl group enables high-yield (70%) Claisen-Schmidt condensations with diverse aldehydes, forming diarylidene-piperidin-4-ones .

- Analogous reactions with 1-(3-methoxypropyl)piperidin-4-one show reduced yields (65%) due to steric constraints .

Supramolecular Interactions: β-Cyclodextrin complexes of this compound derivatives improve drug solubility and prolong anesthetic action . Non-ethoxyethyl analogs (e.g., bromobenzoyl derivatives) exhibit weaker host-guest interactions, limiting their therapeutic utility .

The parent compound’s LD₅₀ remains unquantified, but its inclusion complexes demonstrate favorable safety profiles in preclinical models .

Q & A

Q. What are the established synthetic routes for 1-(2-Ethoxyethyl)piperidin-4-one, and how do reaction conditions influence yield?

The synthesis of piperidin-4-one derivatives typically involves nucleophilic substitution or condensation reactions. For example, introducing ethoxyethyl groups may require alkylation of the piperidin-4-one scaffold using 2-ethoxyethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction temperature (e.g., 50–80°C) and solvent polarity significantly impact yields, as polar aprotic solvents like DMF enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Piperidin-4-one derivatives require strict adherence to safety guidelines due to potential irritancy and flammability. Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact .

- Storage in airtight containers away from oxidizers and heat sources .

- Emergency measures: Neutralize spills with inert absorbents (vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. How is this compound utilized as a precursor in medicinal chemistry research?

Piperidin-4-one derivatives are key intermediates for synthesizing bioactive molecules. For example:

- Functionalization at the ketone group via reductive amination to create potential CNS agents .

- Coupling with aryl halides via Suzuki-Miyaura reactions to explore structure-activity relationships (SAR) in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

Contradictions often arise from solvent effects or competing reaction pathways. Methodological approaches include:

- Control experiments : Compare reactivity in polar vs. nonpolar solvents to isolate solvent-dependent pathways .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for competing reactions (e.g., alkylation vs. elimination) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states .

Q. What experimental design principles apply to studying the oxidative stability of this compound?

- Variables : Test under varying O₂ concentrations, temperatures (25–80°C), and light exposure.

- Analytical endpoints : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify byproducts (e.g., peroxides) using iodometric titration .

- Frameworks : Apply the FINER criteria to ensure feasibility and novelty (e.g., comparing stability to analogous piperidinones) .

Q. How can reaction conditions be optimized for stereoselective modifications of this compound?

- Catalyst screening : Chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation .

- Solvent effects : Use chiral ionic liquids (e.g., [BMIM][L-Pro]) to enhance enantiomeric excess (ee) .

- In situ monitoring : ReactIR or Raman spectroscopy to track stereochemical changes in real time .

Q. What advanced techniques validate the solid-state structure of this compound derivatives?

Q. How do researchers address ethical considerations when studying biological activity of this compound analogs?

Q. What computational methods predict the pharmacokinetic properties of this compound-based compounds?

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target <3), bioavailability, and CYP450 interactions .

- Molecular docking (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT2A) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.